An In-depth Technical Guide to the Basic Properties of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid
An In-depth Technical Guide to the Basic Properties of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a pivotal chiral building block in modern synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into the practical application and theoretical underpinnings of this compound's behavior, tailored for professionals in research and pharmaceutical development.
Introduction: A Molecule of Strategic Importance
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a derivative of phenylalanine, is a non-proteinogenic amino acid of significant interest.[1] Its rigid structure, conferred by the phenyl ring, and its specific stereochemistry make it a valuable precursor in the asymmetric synthesis of complex molecules. Most notably, it is a key component in the synthesis of the side chain of Paclitaxel (Taxol), a widely used anticancer agent.[2][3] Understanding the basic properties of this compound is paramount for its effective handling, reaction optimization, and the development of robust and scalable synthetic processes.
Physicochemical and Basic Properties
The basicity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is primarily attributed to its amino group. The interplay between the amino and carboxylic acid functionalities, along with the influence of the phenyl and hydroxyl groups, dictates its overall physicochemical behavior.
Acid-Base Equilibria and pKa Values
The molecule possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist in various protonation states depending on the pH of the solution. The equilibrium between these states is described by its pKa values.
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Caption: Acid-base equilibria of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.
Table 1: Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid
| Property | Value | Source(s) |
| CAS Number | 55325-50-3 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 218-222 °C (decomposes) | [1] |
| Optical Rotation | [α]D²⁵ = +55 ± 2° (c=1 in H₂O) | [1] |
| Predicted pKa₁ (Carboxylic Acid) | ~2-3 | N/A |
| Predicted pKa₂ (Ammonium) | ~9-10 | N/A |
Solubility Profile
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exhibits limited solubility in water and many common organic solvents at neutral pH.[5] This is attributed to its zwitterionic nature, which leads to strong intermolecular electrostatic interactions and hydrogen bonding within the crystal lattice.
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Aqueous Solubility: Sparingly soluble in water at its isoelectric point. Solubility increases significantly at pH values below pKa₁ and above pKa₂ due to the formation of the more soluble cationic and anionic species, respectively.
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Organic Solubility: Generally poorly soluble in nonpolar organic solvents. It shows some solubility in polar protic solvents like methanol, but this is often limited.[5]
Strategies for Enhancing Solubility:
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pH Adjustment: The most effective method to increase solubility in aqueous solutions is to adjust the pH. For use in organic reactions, forming a salt can be beneficial. For instance, conversion to the hydrochloride salt by treatment with HCl will enhance solubility in polar protic solvents.
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Cosolvency: The use of a mixture of solvents can sometimes improve solubility. For example, a combination of water and a polar organic solvent like methanol or ethanol might provide a more favorable environment for dissolution.
Experimental Protocols
Determination of Basicity by Potentiometric Titration
This protocol outlines the determination of the pKa values of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. The procedure involves titrating a solution of the amino acid with a strong base and a strong acid to determine the dissociation constants of the ammonium and carboxylic acid groups, respectively.
Materials and Equipment:
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(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
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0.1 M Sodium Hydroxide (NaOH), standardized
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0.1 M Hydrochloric Acid (HCl), standardized
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Deionized water
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pH meter with a combination electrode
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Magnetic stirrer and stir bar
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Burette (25 mL or 50 mL)
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Beaker (100 mL)
Procedure:
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Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker.
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Titration with HCl (to determine pKa₁): a. Place the beaker on the magnetic stirrer and add the stir bar. b. Immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Add the standardized 0.1 M HCl in small increments (e.g., 0.2 mL) from the burette. e. After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. f. Continue the titration until the pH drops to approximately 1.5.
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Titration with NaOH (to determine pKa₂): a. Prepare a fresh solution of the amino acid as in step 1. b. Record the initial pH. c. Titrate with standardized 0.1 M NaOH in small increments (e.g., 0.2 mL). d. Record the pH and the total volume of NaOH added after each increment. e. Continue the titration until the pH rises to approximately 12.5.
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Data Analysis: a. Plot a graph of pH versus the volume of titrant added for both titrations. b. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point in the acid titration corresponds to pKa₁, and the half-equivalence point in the base titration corresponds to pKa₂. c. The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.
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Caption: Workflow for the potentiometric titration of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.
Role as a Chiral Building Block: Synthesis of the Taxol Side Chain
The primary significance of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid lies in its application as a chiral precursor for the synthesis of the C-13 side chain of Taxol.[2][3] The specific stereochemistry of this molecule is crucial for the biological activity of the final drug.
The synthesis of the Taxol side chain typically involves the protection of the amino and/or hydroxyl groups, followed by coupling with a protected baccatin III core. The choice of protecting groups and coupling strategy is critical for achieving high yields and maintaining stereochemical integrity.
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Caption: General synthetic pathway to Taxol utilizing the chiral side chain precursor.
Analytical Characterization
A comprehensive analysis is essential to confirm the identity, purity, and stereochemistry of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methine protons at C2 and C3, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The coupling constants between the C2 and C3 protons can provide information about the relative stereochemistry.
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¹³C NMR spectroscopy will display distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the aliphatic backbone.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound.
Safety, Handling, and Storage
As a fine chemical, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[1]
Conclusion
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a molecule of considerable synthetic value, particularly in the pharmaceutical industry. A thorough understanding of its basic properties, including its acidity, basicity, and solubility, is fundamental to its successful application. The experimental protocols and analytical insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chiral building block.
References
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Ha, H. J., Park, G. S., Ahn, Y. G., & Lee, G. S. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. [Link]
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Swindell, C. S., Krauss, N. E., Horwitz, S. B., & Ringel, I. (1991). Biologically active taxol analogues with deleted A-ring side chain substituents and variable C-2' configurations. Journal of Medicinal Chemistry, 34(3), 1176-84. [Link]
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Li, Y., Qin, F., Wang, S. M., & Li, Z. L. (2013). Chemical studies on Taxus canadensis. Chemistry & Biodiversity, 10(10), 1729-53. [Link]
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Georg, G. I., & Datta, A. (1995). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 38(14), 2531-8. [Link]
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MDPI. (2021). Taxol Biosynthetic Pathway. MDPI Encyclopedia. [Link]
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